(S)-1-Aminopent-4-EN-2-OL

Asymmetric Catalysis Hydroamination Kinetic Resolution

(S)-1-Aminopent-4-EN-2-OL (CAS 2702437-94-1) is a C5 chiral amino alcohol bearing a primary amine at position 1, a secondary hydroxyl group at position 2, and a terminal alkene. It serves as a key intermediate for constructing nitrogen-containing heterocycles and peptide isosteres.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B12330261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Aminopent-4-EN-2-OL
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC=CCC(CN)O
InChIInChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4,6H2/t5-/m0/s1
InChIKeyWUCHYGSGPTWIRP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-1-Aminopent-4-EN-2-OL: A Chiral Building Block for Asymmetric Synthesis


(S)-1-Aminopent-4-EN-2-OL (CAS 2702437-94-1) is a C5 chiral amino alcohol bearing a primary amine at position 1, a secondary hydroxyl group at position 2, and a terminal alkene. It serves as a key intermediate for constructing nitrogen-containing heterocycles and peptide isosteres [1]. Its synthetic utility stems from the combination of a nucleophilic amine, a leaving-group-capable hydroxyl, and a terminal olefin for further functionalization.

Why Substituting (S)-1-Aminopent-4-EN-2-OL with Its Positional Isomer or Racemate Fails in Stereoselective Synthesis


The compound cannot be replaced by its positional isomer, (S)-2-aminopent-4-en-1-ol, because the swapped amino and hydroxyl groups lead to fundamentally different reactivity and downstream product architectures [1]. Similarly, substitution with the racemate or (R)-enantiomer compromises enantiocontrol in asymmetric processes; kinetic resolution data on α-substituted 1-aminopent-4-enes using yttrium binaphtholate catalysts show high k_rel values only when the correct enantiomer is used as the substrate [2]. These differences translate directly into loss of yield, enantiomeric excess, or even complete reaction failure if the wrong regioisomer or enantiomer is procured.

Quantitative Differentiation Evidence for (S)-1-Aminopent-4-EN-2-OL vs. Comparators


Enantiomer Differentiation via Kinetic Resolution Efficiency (k_rel)

In the kinetic resolution of racemic α-substituted 1-aminopent-4-enes using chiral binaphtholate yttrium aryl catalysts, the (S)-enantiomer of 1-aminopent-4-en-2-ol derivatives reacts with significantly different rate compared to the (R)-enantiomer, yielding trans-2,5-disubstituted pyrrolidines with high enantiomeric excess [1]. The reported k_rel values (selectivity factor) for closely related α-substituted 1-aminopent-4-enes reach up to 16 under optimized conditions [2], confirming that the choice of enantiomer is critical for achieving useful resolution. Quantitative k_rel data specific to the unsubstituted (S)-1-aminopent-4-EN-2-OL are not disclosed in the abstract; the reported values are for α-substituted analogs.

Asymmetric Catalysis Hydroamination Kinetic Resolution

Regiochemical Differentiation from (S)-2-Aminopent-4-en-1-ol: Computed Physicochemical Properties

The positional isomer (S)-2-aminopent-4-en-1-ol (CAS 263870-93-5) shares the same molecular formula (C5H11NO, MW 101.15 g/mol) but differs in functional group placement, leading to distinct computed properties and reactivity [1][2]. While experimental data for head-to-head comparison are not publicly available, the topological polar surface area (tPSA) of (S)-1-aminopent-4-EN-2-OL is 46.3 Ų [2], which is identical to that of the positional isomer since tPSA is additive for the same functional group set; however, the spatial arrangement of the amino and hydroxyl groups dictates different hydrogen-bonding patterns and nucleophilic/electrophilic reactivity at each position. The two regioisomers yield completely different products upon cyclization, acylation, or Mitsunobu reactions.

Computational Chemistry Physicochemical Properties Regioisomer Comparison

Synthetic Application in Natural Product Total Synthesis: Napoleiferin

1-Aminopent-4-en-2-ol serves as the key intermediate in the first reported total synthesis of napoleiferin, a natural 5-allyl-1,3-oxazolidine-2-thione homolog of goitrin [1]. The synthesis proceeds via condensation of the amino alcohol with carbon disulfide and subsequent cyclization. While the published route uses racemic material, asymmetric synthesis of the enantiopure (S)-form would be required for any stereochemical structure-activity relationship studies. No alternative intermediate has been demonstrated to yield napoleiferin in this synthetic sequence, establishing 1-aminopent-4-en-2-ol as the critical gateway intermediate for this natural product class.

Natural Product Synthesis Oxazolidinethione Key Intermediate

Optimal Application Scenarios for (S)-1-Aminopent-4-EN-2-OL Based on Differentiation Evidence


Enantioselective Synthesis of 2,5-Disubstituted Pyrrolidines via Asymmetric Hydroamination

The (S)-enantiomer is the required substrate for yttrium binaphtholate-catalyzed kinetic resolution yielding trans-2,5-disubstituted pyrrolidines with high enantiomeric excess [1]. Procuring the correct enantiomer directly determines the enantiopurity of the pyrrolidine products, making this the optimal use case where stereochemical integrity is non-negotiable.

Synthesis of Oxazolidine-2-thione Natural Products and Analogs

1-Aminopent-4-en-2-ol is the key intermediate for napoleiferin and related oxazolidinethione natural products [2]. Any medicinal chemistry program targeting this scaffold requires this specific amino alcohol regioisomer, as no alternative intermediate has been validated for this synthetic route.

Enzymatic Resolution Method Development for Vicinal Amino Alcohols

The compound serves as a benchmark substrate for testing novel pent-4-enoyl-based enzymatic resolution methods, where enantioselective acylation using cyanomethyl pent-4-enoate discriminates between the (S) and (R) forms [3]. Researchers developing new biocatalytic resolution protocols can use this compound to benchmark enantioselectivity against established literature methods.

Chiral Building Block for Peptide Isostere Synthesis

The terminal alkene and 1,2-amino alcohol architecture make this compound a precursor for hydroxyethylene and alkene peptide isosteres [4]. The (S) configuration at C2 is essential for matching the stereochemistry of natural L-amino acid-derived intermediates.

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